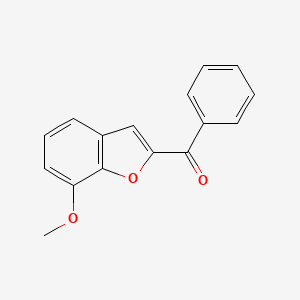

(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Übersicht

Beschreibung

“(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone” is a compound with the molecular formula C16H12O3 . Benzofuran compounds, such as this one, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a phenyl group through a methanone linkage . The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C16H12O3, and it has an average mass of 252.265 Da . More specific physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

A study synthesized and characterized (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone derivatives, examining their antimicrobial, antioxidant, and docking properties. The derivatives showed varying levels of antibacterial activity, with specific compounds demonstrating significant effectiveness. Antioxidant capabilities were also observed, highlighting the potential of these derivatives in combating oxidative stress-related damages. These findings suggest that this compound and its derivatives could be valuable in developing new antimicrobial and antioxidant agents (Rashmi et al., 2014).

Ligands for β-Amyloid Plaques

Research on benzofuran-2-yl(phenyl)methanone derivatives identified their potential as novel probes for β-amyloid plaques, a hallmark of Alzheimer's disease. Derivatives with specific groups showed high affinity for Aβ(1-42) aggregates, indicating their utility in developing diagnostic tools for Alzheimer's disease. The study underscores the relevance of these compounds in neuroscience research, particularly in the early detection and study of Alzheimer's pathology (Cui et al., 2011).

Antimitotic Activity

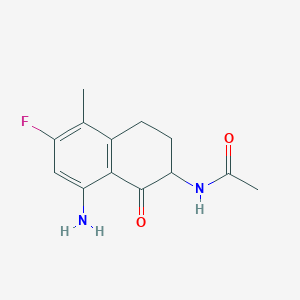

A series of benzofuran-linked tetralones were synthesized and evaluated for their antimitotic activity. Among them, compounds with specific substituents displayed notable antimitotic effects, suggesting their potential in cancer research as leads for developing new anticancer agents. This study highlights the utility of this compound derivatives in exploring new therapeutic avenues in oncology (Umesha et al., 2018).

α-Amylase Inhibitors and Radical Scavengers

Investigation into benzofuran-2-yl(phenyl)methanones revealed their efficacy as α-amylase inhibitors and radical scavengers, making them promising candidates for managing diabetes and oxidative stress-related conditions. The study provides insights into the therapeutic potential of these compounds in metabolic disorders and their antioxidative benefits (Ali et al., 2020).

Adenosine Receptor Antagonists

Research on methoxy-substituted benzofuran derivatives demonstrated their affinities for adenosine A1 and A2A receptors, indicating their potential as lead compounds in developing adenosine receptor antagonists. Such compounds could be significant in treating various neurological and cardiovascular diseases by modulating adenosine receptor activities (Janse van Rensburg et al., 2019).

Zukünftige Richtungen

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new synthetic methods and exploring the diverse pharmacological activities of these compounds .

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability has been one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

The biological activities of benzofuran derivatives suggest that they may be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone are not fully understood yet. Benzofuran compounds, which this compound is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. Some benzofuran compounds have been shown to produce a significant inhibitory effect on Src kinase .

Eigenschaften

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(12)13)15(17)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYVVHVSQTTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363399 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185407-41-4 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid](/img/structure/B3048817.png)

![2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid](/img/structure/B3048824.png)

![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)